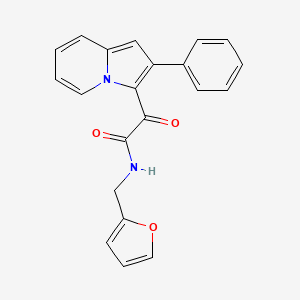![molecular formula C17H15N3O2S B5763831 2-{[(cinnamoylamino)carbonothioyl]amino}benzamide](/img/structure/B5763831.png)
2-{[(cinnamoylamino)carbonothioyl]amino}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(cinnamoylamino)carbonothioyl]amino}benzamide, also known as CB-3-100, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. This compound has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further research and development. In
Aplicaciones Científicas De Investigación
2-{[(cinnamoylamino)carbonothioyl]amino}benzamide has been studied for its potential applications in various scientific fields, including cancer research, neurology, and immunology. In cancer research, 2-{[(cinnamoylamino)carbonothioyl]amino}benzamide has been found to inhibit the growth of cancer cells by inducing apoptosis. In neurology, 2-{[(cinnamoylamino)carbonothioyl]amino}benzamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, 2-{[(cinnamoylamino)carbonothioyl]amino}benzamide has been found to modulate the immune response and may be useful in the treatment of autoimmune diseases.
Mecanismo De Acción
The exact mechanism of action of 2-{[(cinnamoylamino)carbonothioyl]amino}benzamide is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways. 2-{[(cinnamoylamino)carbonothioyl]amino}benzamide has been found to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression and cell proliferation. 2-{[(cinnamoylamino)carbonothioyl]amino}benzamide has also been found to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes including cell growth and differentiation.
Biochemical and Physiological Effects:
2-{[(cinnamoylamino)carbonothioyl]amino}benzamide has been found to exhibit a wide range of biochemical and physiological effects. In addition to its anticancer, neuroprotective, and immunomodulatory effects, 2-{[(cinnamoylamino)carbonothioyl]amino}benzamide has also been found to have anti-inflammatory, antioxidant, and antifungal properties. 2-{[(cinnamoylamino)carbonothioyl]amino}benzamide has been shown to reduce the production of pro-inflammatory cytokines and to increase the expression of antioxidant enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-{[(cinnamoylamino)carbonothioyl]amino}benzamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been found to have low toxicity in vitro and in vivo. However, one limitation of using 2-{[(cinnamoylamino)carbonothioyl]amino}benzamide in lab experiments is its relatively low solubility in aqueous solutions, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 2-{[(cinnamoylamino)carbonothioyl]amino}benzamide. One area of interest is the development of 2-{[(cinnamoylamino)carbonothioyl]amino}benzamide analogs with improved solubility and bioavailability. Another area of interest is the further exploration of 2-{[(cinnamoylamino)carbonothioyl]amino}benzamide's potential applications in cancer research, neurology, and immunology. Additionally, the mechanism of action of 2-{[(cinnamoylamino)carbonothioyl]amino}benzamide could be further elucidated to better understand its effects on various cellular processes.
Métodos De Síntesis
The synthesis of 2-{[(cinnamoylamino)carbonothioyl]amino}benzamide involves the reaction of cinnamic acid with thiourea and benzoyl chloride. The resulting compound is then purified using column chromatography. The yield of the synthesis process is typically around 50%, making it a relatively efficient method for producing 2-{[(cinnamoylamino)carbonothioyl]amino}benzamide.
Propiedades
IUPAC Name |
2-[[(E)-3-phenylprop-2-enoyl]carbamothioylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c18-16(22)13-8-4-5-9-14(13)19-17(23)20-15(21)11-10-12-6-2-1-3-7-12/h1-11H,(H2,18,22)(H2,19,20,21,23)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPDLGBSKLDUMMS-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC(=S)NC2=CC=CC=C2C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC(=S)NC2=CC=CC=C2C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({[(2E)-3-phenylprop-2-enoyl]carbamothioyl}amino)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5763749.png)
![1-[(4-chloro-2-methylphenoxy)acetyl]piperidine](/img/structure/B5763757.png)

![1-chloro-2-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5763766.png)
![3-[1-[4-(aminocarbonyl)phenyl]-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5763773.png)

![4-[(2-phenylethyl)sulfonyl]morpholine](/img/structure/B5763783.png)
![2-[benzyl(cyclohexylmethyl)amino]ethanol](/img/structure/B5763787.png)
![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)acetamide](/img/structure/B5763793.png)


![N-(4-acetylphenyl)-N'-[2-(3-chlorophenyl)ethyl]urea](/img/structure/B5763837.png)

